molecular formula C18H15NO4S2 B11699541 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one

5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one

Cat. No.: B11699541
M. Wt: 373.4 g/mol
InChI Key: YMXNHHDQNGUVBJ-SXGWCWSVSA-N
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Description

5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and hydroxy groups in the benzylidene and phenyl rings, respectively, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-hydroxyphenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the thiazolidinone ring or the benzylidene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, and anticancer activities. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infections and cancer. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Often studied for their antimicrobial and anticancer activities.

    Phenylthiosemicarbazones: Investigated for their antiviral and anticancer effects.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxy-benzylidene)-3-(3-hydroxy-phenyl)-2-thioxo-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of interest in scientific research.

Properties

Molecular Formula

C18H15NO4S2

Molecular Weight

373.4 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15NO4S2/c1-22-14-7-6-11(8-15(14)23-2)9-16-17(21)19(18(24)25-16)12-4-3-5-13(20)10-12/h3-10,20H,1-2H3/b16-9-

InChI Key

YMXNHHDQNGUVBJ-SXGWCWSVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)O)OC

Origin of Product

United States

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